Cas no 65202-63-3 (Isoxazolo[5,4-c]pyridin-3(2H)-one,4,5,6,7-tetrahydro-, hydrobromide (1:1))
65202-63-3 structure
Product Name:Isoxazolo[5,4-c]pyridin-3(2H)-one,4,5,6,7-tetrahydro-, hydrobromide (1:1)
Numero CAS:65202-63-3
MF:C6H9BrN2O2
MW:221.051860570908
CID:506186
PubChem ID:198486
Update Time:2025-04-19
Isoxazolo[5,4-c]pyridin-3(2H)-one,4,5,6,7-tetrahydro-, hydrobromide (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Isoxazolo[5,4-c]pyridin-3(2H)-one,4,5,6,7-tetrahydro-, hydrobromide (1:1)
- 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one,hydrobromide
- 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrobromide
- 3-hydroxy-4,5,6,7,-tetrahydroisoxazolo[5,4-c]-pyridinium bromide
- 3-hydroxy-4,5,6,7,-tetrahydroisoxazolo< 5,4-c> -pyridinium bromide
- 4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3(2H)-one hydrobromide
- 4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3(2H)-one monohydrobromide
- 4,5,6,7-tetrahydro-isoxazolo[5,4-c]pyridin-3-ol hydrobromide
- CTK5C
- Isoxazolo(5,4-c)pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, monohydrobromide
- THIP monohydrobromide
- ISOXAZOLO(5,4-C)PYRIDIN-3(2H)-ONE, 4,5,6,7-TETRAHYDRO-, HYDROBROMIDE (1:1)
- EINECS 265-619-2
- NSC303794
- DTXSID60215517
- UNII-7S198J834F
- NS00087926
- NSC 303794
- Q27268777
- 65202-63-3
- GABOXADOL HYDROBROMIDE [MI]
- 4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridine-3-ol hydrobromide
- Gaboxadol Hydrobromide
- NSC-303794
- 7S198J834F
-
- Inchi: 1S/C6H8N2O2.BrH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
- Chiave InChI: UPVZCNRBPOAABW-UHFFFAOYSA-N
- Sorrisi: Br.O1C2CNCCC=2C(N1)=O
Proprietà calcolate
- Massa esatta: 219.98477
- Massa monoisotopica: 219.98474g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 210
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.4Ų
Proprietà sperimentali
- Punto di fusione: 162-163° (dec)
- PSA: 50.36
Isoxazolo[5,4-c]pyridin-3(2H)-one,4,5,6,7-tetrahydro-, hydrobromide (1:1) Informazioni sulla sicurezza
- Tossicità:LD50 in mice (mg/kg): 80 i.v., 145 i.p.; >320 orally (U.S. patent)
Isoxazolo[5,4-c]pyridin-3(2H)-one,4,5,6,7-tetrahydro-, hydrobromide (1:1) Letteratura correlata
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
65202-63-3 (Isoxazolo[5,4-c]pyridin-3(2H)-one,4,5,6,7-tetrahydro-, hydrobromide (1:1)) Prodotti correlati
- 64603-91-4(THIP)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso